
Alibendol
概要
説明
Alibendol is an amide analog of Eugenol and is used therapeutically as an antispasmodic . It is also known for its choleretic and cholekinetic properties .
Synthesis Analysis
The synthesis of Alibendol involves the reaction of ethyl ester of 2-hydroxy-3-methoxy-5-allyl-benzoic acid with ethanolamine . The residue, after recrystallization from benzene, yields 2-hydroxy-3-methoxy-5-allyl-N-(β-hydroxyethyl)-benzamide .Molecular Structure Analysis
Alibendol has a molecular formula of C13H17NO4 . Its molecular weight is 251.28 g/mol . The structure includes a benzamide core with hydroxy, methoxy, and allyl substituents .Physical And Chemical Properties Analysis
Alibendol is a white solid . It has a density of 1.2±0.1 g/cm3 , a boiling point of 402.4±45.0 °C , and a melting point of 97-99°C . It is insoluble in water but soluble in dilute sodium hydroxide .科学的研究の応用
Pharmacokinetic Studies
Alibendol has been used in pharmacokinetic studies to understand its behavior in the body. A sensitive, acetonitrile-free, high-performance liquid chromatography (HPLC) method was developed for the quantitation of alibendol concentrations in plasma . This method was successfully employed to track the concentration of alibendol in beagle dogs following oral administration of the drug .
Treatment of Dyspepsia
Alibendol is known as an active pharmaceutical ingredient in antispasmodic, choleretic, and cholekinetic medications. This drug is useful for the treatment of dyspepsia due to biliary insufficiency, alimentary intolerance, and constipation of hepatic origin .
Development of HPLC Methods
Alibendol has been used in the development of new HPLC methods. An accurate and selective high-performance liquid chromatography with ultraviolet detector (HPLC-UV) method was developed for quantification of alibendol in human plasma . The sample was prepared by one-step liquid-liquid extraction (LLE) using ethyl acetate from plasma .
Pharmacokinetic Study in Humans
The developed HPLC method was validated by evaluating its inter- and intra-day precisions and accuracies for a linear concentration range of 0.3 and 20.0 μg/mL . Stability testing showed that alibendol was stable in human plasma during sample processing and storage . The proposed method was successfully applied to the pharmacokinetic study of the single-dose oral administration of 100 mg alibendol tablet in healthy Korean male volunteers .
Development of Extraction Methods
Alibendol has been used in the development of extraction methods. The aim of a study was to develop and validate for determination of alibendol in human plasma by HPLC method . After precipitation of 500 μl plasma samples by 50% methanol 50 μl and 60% perchloric acid 30 μl, the supernatant 50 μl was injected into HPLC .
Safety and Hazards
将来の方向性
A recent study developed a sensitive, acetonitrile-free, high-performance liquid chromatography method for the quantitation of Alibendol concentrations in plasma . This method is advantageous as it does not use expensive acetonitrile and is more sensitive than previously reported methods . This could pave the way for more detailed pharmacokinetic studies of Alibendol in the future .
作用機序
Target of Action
Alibendol is an antispasmodic, choleretic, and cholekinetic compound .
Mode of Action
It is known to exhibit antispasmodic, choleretic, and cholekinetic effects .
Pharmacokinetics
Alibendol undergoes hepatic metabolism with an extensive first-pass effect . The active metabolite, albendazole sulfoxide, causes selective degeneration of cytoplasmic microtubules in intestinal and tegmental cells of intestinal helminths and larvae . The absorption of Alibendol is poor from the gastrointestinal tract; however, it may increase up to 5 times when administered with a fatty meal . It is widely distributed throughout the body including urine, bile, liver, cyst wall, cyst fluid, and cerebrospinal fluid . The elimination half-life of Alibendol is between 8 to 12 hours .
特性
IUPAC Name |
2-hydroxy-N-(2-hydroxyethyl)-3-methoxy-5-prop-2-enylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-3-4-9-7-10(13(17)14-5-6-15)12(16)11(8-9)18-2/h3,7-8,15-16H,1,4-6H2,2H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJHTFHIQDEGKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C(=O)NCCO)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046490 | |
| Record name | Alibendol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26750-81-2 | |
| Record name | Alibendol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26750-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alibendol [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026750812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alibendol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alibendol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.586 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALIBENDOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8CO1VZK2Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known therapeutic uses of Alibendol?
A1: Alibendol, also known as 2-hydroxy-N-(2-hydroxyethyl)-3-methoxy-5-(2-propenyl)benzamide, is clinically recognized for its antispasmodic, choleretic (bile secretion stimulating), and cholekinetic (gallbladder contracting) properties. [] These pharmacological actions make it beneficial in addressing various digestive disorders, including dyspepsia associated with biliary insufficiency, alimentary intolerance, and constipation of hepatic origin. [] Additionally, Alibendol has shown potential in managing conditions like urticaria, pruritus, and migraine. []
Q2: Has Alibendol been associated with any adverse cardiovascular effects?
A3: While Alibendol is generally considered safe, a case report documented a 46-year-old male with a history of coronary artery disease experiencing acute myocardial infarction following the use of Alibendol, aceclofenac (a COX-2 inhibitor), and orphenadrine (a muscle relaxant). [] The patient developed intermittent chest pain after taking the medications, which worsened and became sustained. [] While a direct causal relationship between Alibendol and the myocardial infarction cannot be definitively established from this single case, it highlights the need for vigilance and further research to understand the potential cardiovascular risks associated with Alibendol, especially in patients with pre-existing heart conditions.
Q3: What analytical methods are commonly employed to quantify Alibendol in biological samples?
A4: High-performance liquid chromatography (HPLC) coupled with UV detection has emerged as a reliable and sensitive technique for determining Alibendol concentrations in biological matrices like human plasma. [, ] Researchers have developed and validated specific HPLC-UV methods, including one notable approach that eliminates the use of acetonitrile, showcasing its applicability in pharmacokinetic studies. [, ] These advancements in analytical methodologies enable precise and accurate quantification of Alibendol, facilitating a deeper understanding of its pharmacokinetic profile and aiding in optimizing its therapeutic use.
Q4: Can you elaborate on the synthesis of Alibendol?
A5: Multiple synthetic routes have been explored for Alibendol. One approach involves using 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) as the starting material. [, , ] This method utilizes a series of reactions, including allylation, oxidation, esterification, Claisen rearrangement, and aminolysis, to yield Alibendol. [] Another strategy involves the m-CPBA oxidation of o-vanillin, converting it to the corresponding ester, which is further processed to obtain Alibendol. [, ] Furthermore, a novel metal-free thermal activation of molecular oxygen allows for the direct α-CH2-oxygenation of free amines, presenting an efficient route to synthesize Alibendol. [] These diverse synthetic strategies highlight the ongoing efforts to optimize Alibendol production, potentially leading to more efficient and cost-effective methods.
Q5: Are there studies focusing on the dissolution properties of Alibendol?
A6: Yes, research has been conducted to establish dissolution test methods for Alibendol tablets. [] This research aimed to develop a standardized and reliable method for assessing the dissolution rate of Alibendol from tablet formulations. [] Understanding the dissolution characteristics is crucial for ensuring consistent drug release and optimizing its bioavailability.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Chryseno[4,5-bcd]thiophene](/img/structure/B1195192.png)
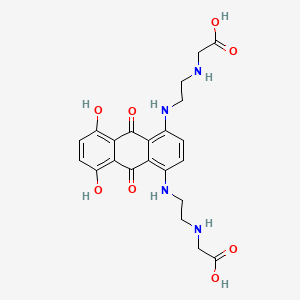

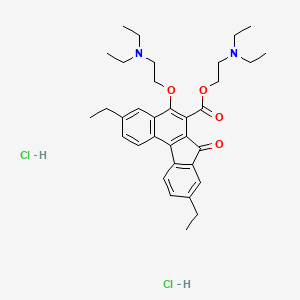
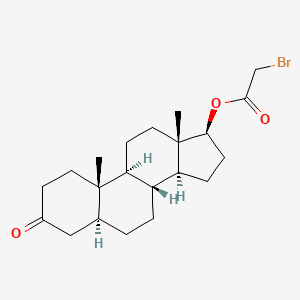

![3,5-diamino-N-[2-[[3-[2-[(3-bromo-5-tert-butyl-2-hydroxyphenyl)methylamino]ethylamino]-3-oxopropyl]-methylamino]ethyl]-6-chloropyrazine-2-carboxamide](/img/structure/B1195203.png)


![(2S)-2-amino-3-[4-(3,5-diiodo-4-sulfooxyphenoxy)-3-iodophenyl]propanoic acid](/img/structure/B1195209.png)

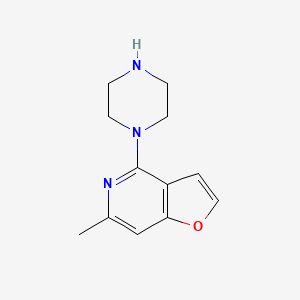
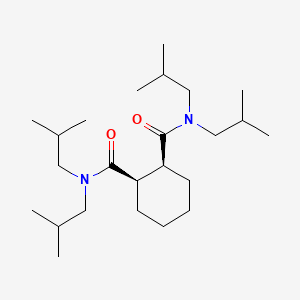
![1,2,5-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-ol;acetate](/img/structure/B1195214.png)